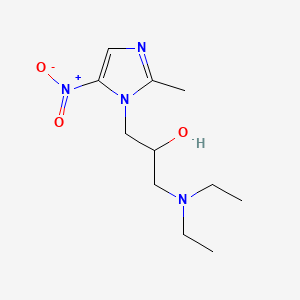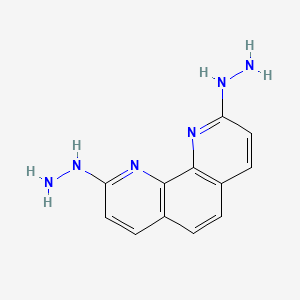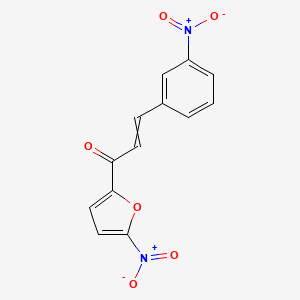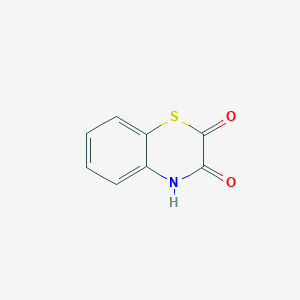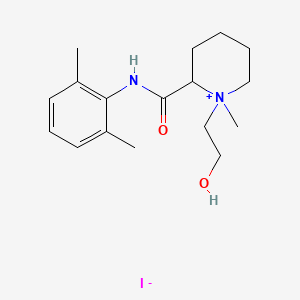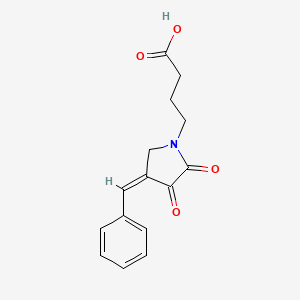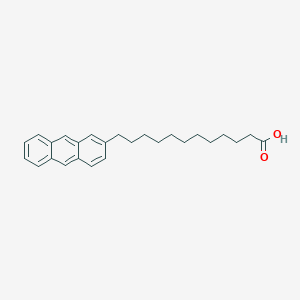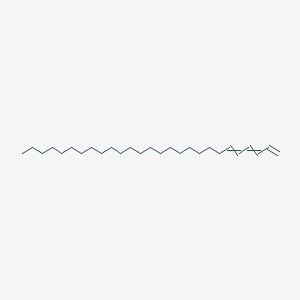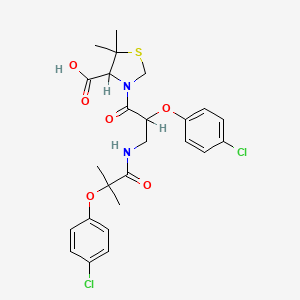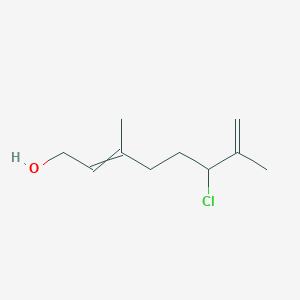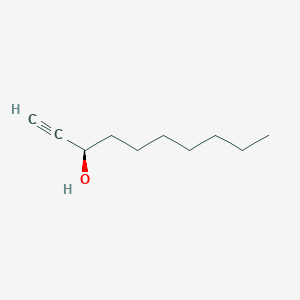
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include the condensation of a suitable aldehyde with a pyrrolidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Pyrrolidine derivatives are known to exhibit a range of biological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and imine functional groups. This combination of features can impart distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)15-16(19-13-8-4-2-5-9-13)18(23)20(17(15)22)14-10-6-3-7-11-14/h2-11,21H,1H3/b15-12+,19-16? |
InChI Key |
SSPQGALPZQKRRL-VFJDBWLDSA-N |
Isomeric SMILES |
C/C(=C\1/C(=NC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3)/O |
Canonical SMILES |
CC(=C1C(=NC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
